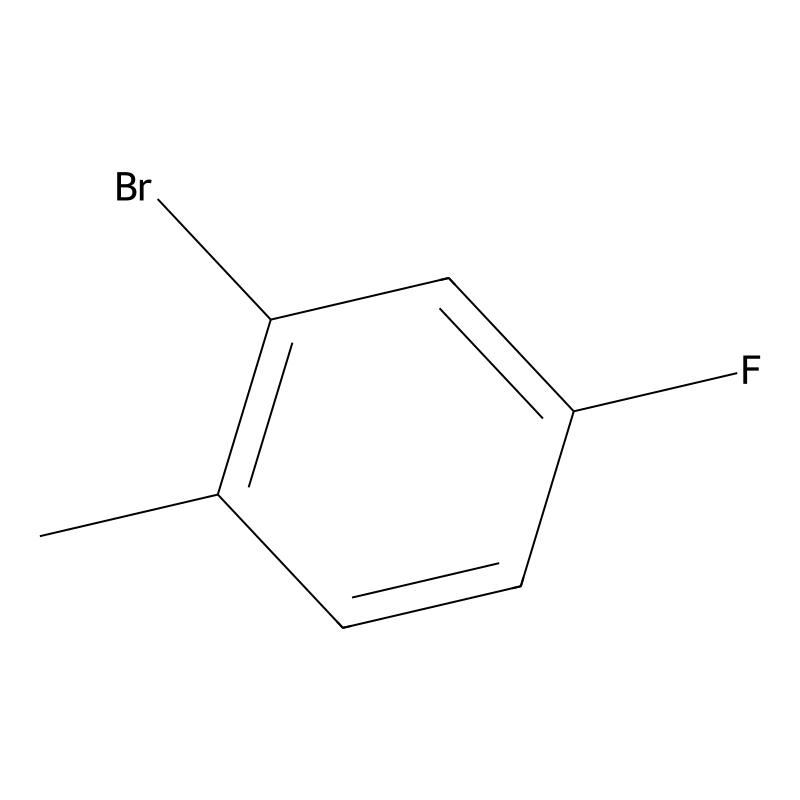

2-Bromo-4-fluorotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor in Organic Synthesis

2-Bromo-4-fluorotoluene can serve as a starting material for the synthesis of other valuable compounds. One example is 4-borono-2-fluorophenylalanine, a radiopharmaceutical tracer used in Positron Emission Tomography (PET) scans. The specific properties of 2-BFT, particularly the presence of the bromine and fluorine groups, allow for targeted chemical reactions to achieve the desired end product [].

Potential Applications in Material Science

Scientific literature mentions 2-BFT in the context of patent applications, though the specific details of these inventions are not publicly available. This suggests potential applications of 2-BFT in the development of novel materials with unique properties [].

2-Bromo-4-fluorotoluene is a colorless to pale yellow liquid at room temperature, with a molecular weight of approximately 189.02 g/mol. It is classified as a combustible liquid and can pose health risks, including skin and eye irritation, as well as potential respiratory issues upon exposure . The compound's structure includes a benzene ring with two substituents: a bromine atom at the second position and a fluorine atom at the fourth position relative to the methyl group of the toluene.

- Electrophilic substitution: The bromine and fluorine substituents can direct further electrophilic substitutions on the aromatic ring.

- Nucleophilic substitution: The bromine atom can be replaced by nucleophiles under suitable conditions.

- Cross-coupling reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, which are important in synthetic organic chemistry.

2-Bromo-4-fluorotoluene has been studied for its biological activity, particularly its potential effects on various enzymes. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism in humans . This inhibition could lead to significant interactions with other pharmaceuticals, highlighting its relevance in pharmacology and toxicology.

Several synthesis methods for 2-bromo-4-fluorotoluene have been reported:

- Bromination of 4-fluorotoluene: This method involves treating 4-fluorotoluene with bromine or hydrobromic acid under controlled conditions to selectively introduce the bromine atom at the second position .

- Acetylation followed by bromination: A more complex synthesis involves first acetylating para-fluoroaniline and then performing bromination to yield 2-bromo-4-fluoroacetanilide, which can be further processed to form 2-bromo-4-fluorotoluene .

The applications of 2-bromo-4-fluorotoluene span multiple fields:

- Pharmaceuticals: Its role as an intermediate in the synthesis of medicinal compounds makes it valuable in drug development.

- Material Science: It is used in the production of specialty polymers and materials due to its unique chemical properties.

- Research: As a reagent in various

Research indicates that 2-bromo-4-fluorotoluene interacts with biological systems primarily through enzyme inhibition. Its effects on cytochrome P450 enzymes suggest potential implications for drug-drug interactions, making it significant in pharmacokinetic studies . Further studies are necessary to fully understand its interaction profile and safety considerations in therapeutic contexts.

Several compounds share structural similarities with 2-bromo-4-fluorotoluene. Below is a comparison highlighting their unique features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Bromo-2-fluorotoluene | 51436-99-8 | Bromine at the fourth position; different substitution pattern. |

| 4-Bromo-1-fluoro-2-methylbenzene | 51437-00-4 | Contains an additional methyl group; different reactivity profile. |

| 5-Bromo-2-fluoro-1,3-dimethylbenzene | 99725-44-7 | More complex substitution pattern; potential for different biological activity. |

| 4-Bromo-1-(bromomethyl)-2-fluorobenzene | 76283-09-5 | Contains an additional bromomethyl group; increased reactivity due to multiple halogens. |

| 4-Bromo-2-ethyl-1-fluorobenzene | 627463-25-6 | Ethyl group introduces steric effects; alters solubility and reactivity. |

These compounds illustrate the diversity within halogenated toluenes and highlight how small changes in structure can lead to significant differences in properties and applications.

Bromination Strategies for Regioselective Synthesis

Catalytic Bromination of 4-Fluorotoluene Derivatives

The direct bromination of 4-fluorotoluene is the most straightforward route to 2-bromo-4-fluorotoluene. However, achieving regioselectivity between the ortho (2-) and meta (3-) positions relative to the methyl group remains challenging. Traditional methods using iron powder in carbon tetrachloride (CCl₄) favor the 2-bromo isomer (80%) over the 3-bromo isomer (20%) due to the synergistic ortho-directing effects of the methyl and fluorine groups.

A significant improvement was reported using glacial acetic acid as the solvent with iodine and iron catalysts, which alters the isomer distribution. For instance, a 70% strength solution of bromine in glacial acetic acid, combined with 0.05–0.15% iron and iodine, achieves a 70:30 ratio of 3-bromo-4-fluorotoluene to 2-bromo-4-fluorotoluene at 20–30°C. While this method prioritizes the 3-bromo isomer, reversing the solvent to CCl₄ restores the 2-bromo dominance, underscoring the solvent’s role in directing electrophilic substitution.

Table 1: Bromination Conditions and Isomer Ratios

| Solvent | Catalyst | Temperature (°C) | 2-Bromo:3-Bromo Ratio | Yield (%) |

|---|---|---|---|---|

| CCl₄ | Fe powder | 25 | 80:20 | 48 |

| Glacial acetic acid | Fe/I₂ | 25 | 30:70 | 70 |

Diazonium Salt-Mediated Bromo Substitution Techniques

Diazonium chemistry offers an alternative pathway for introducing bromine. For example, 4-fluoro-2-methylaniline can be diazotized using NaNO₂ in hydrofluoric acid (HF) to form a diazonium salt, which subsequently undergoes a Sandmeyer reaction with CuBr to yield 2-bromo-4-fluorotoluene. This method avoids competitive isomer formation but requires handling hazardous diazonium intermediates. Recent adaptations use continuous-flow reactors to enhance safety and scalability.

Fluorination Approaches in Toluene Derivative Synthesis

Balz-Schiemann Reaction Adaptations

The Balz-Schiemann reaction remains a cornerstone for introducing fluorine into aromatic systems. Starting from 2-bromo-4-aminotoluene, diazotization with NaNO₂ in HF/pyridine followed by thermal decomposition yields 2-bromo-4-fluorotoluene. However, this method generates toxic byproducts (e.g., BF₃) and requires stringent temperature control (−5°C to 45°C) to prevent tar formation. Modern protocols mitigate these issues using tert-butyl nitrite (t-BuONO) as a safer nitrosating agent.

Nucleophilic Fluorination Under Phase-Transfer Conditions

Phase-transfer catalysis (PTC) has emerged as a green alternative for fluorination. For instance, CsF with organoborane catalysts (e.g., BEt₃) facilitates nucleophilic displacement of bromide in 2-bromo-4-nitrotoluene, achieving 94% conversion in ethanol/water mixtures. The fluoride affinity of the borane (∼105 kJ/mol) optimizes fluoride transfer, while cryptands ligate Cs⁺ to enhance solubility.

Multi-Step Synthesis from Aniline Precursors

Acetylation-Bromination Sequential Protocols

A two-step synthesis from aniline derivatives involves acetylation followed by bromination. For example, 4-fluoroaniline is acetylated with acetic anhydride to form 4-fluoroacetanilide, which undergoes regioselective bromination at the ortho position using ceric ammonium nitrate (CAN) and KBr in ethanol/water. Hydrolysis of the acetyl group yields 2-bromo-4-fluoroaniline, which is fluorinated via the Balz-Schiemann reaction.

Reductive Amination Pathways

Reductive amination of 2-bromo-4-fluorobenzaldehyde with methylamine using NaBH₄/TMSCl in DMF produces 2-bromo-4-fluorotoluene derivatives. This method is particularly effective for electron-deficient anilines, achieving >90% yield under mild conditions (0°C, 20 min).

Suzuki-Miyaura Coupling Reaction Dynamics

The Suzuki-Miyaura coupling represents one of the most extensively studied applications of 2-bromo-4-fluorotoluene in synthetic organic chemistry [2] [3]. This transformation enables the formation of fluorinated biaryl compounds through palladium-catalyzed coupling with organoborane reagents [16]. The reaction proceeds through the established three-step mechanism involving oxidative addition of the aryl bromide to palladium(0), transmetallation with the organoborane partner, and reductive elimination to form the carbon-carbon bond [16] [23].

Palladium Catalyst Systems for Biaryl Formation

Palladium catalyst systems demonstrate varying degrees of effectiveness when employed with 2-bromo-4-fluorotoluene as the electrophilic coupling partner [2] [3]. Research conducted using graphene-supported palladium nanoparticles (G-COOH-Pd-10) revealed excellent catalytic performance for fluorinated biaryl synthesis [2] [3]. The heterogeneous catalyst system achieved remarkable turnover frequencies and maintained high activity across multiple catalytic cycles [2].

| Catalyst System | Loading (mol %) | ppm Pd | Typical Yield (%) | Application |

|---|---|---|---|---|

| Pd(OAc)₂/PCy₃ | 2.0 | 354 | 72 | Alkyl cross-coupling [25] |

| PdCl₂(dppf)·CH₂Cl₂ | 5.0 | 884 | 93 | Alkenyl bromide coupling [34] |

| Pd(PPh₃)₄ | 10.0 | 1770 | 74 | General cross-coupling [25] |

| G-COOH-Pd-10 | 0.1 | 177 | 96 | Fluorinated biaryl synthesis [2] [3] |

| AdBippyPhos/[Pd(allyl)Cl]₂ | 0.5 | 88 | 89 | Buchwald-Hartwig amination [20] |

The efficiency of palladium catalysts in promoting cross-coupling reactions with 2-bromo-4-fluorotoluene depends significantly on the ligand environment and catalyst loading [14] [25]. Biaryl phosphine ligands demonstrate superior performance in these transformations, enabling reactions to proceed under mild conditions with low catalyst loadings [14]. The dialkylbiaryl phosphine ligands facilitate the formation of highly reactive monoligated palladium(0) complexes, which enhance oxidative addition rates even with relatively unreactive aryl bromides [14].

Comparative studies examining different boronic acid partners with 2-bromo-4-fluorotoluene revealed substantial variations in coupling efficiency [2]. 4-Fluorophenylboronic acid emerged as the most effective coupling partner, achieving nearly complete conversion under optimized conditions [2]. The reaction kinetics demonstrate first-order dependence on both the aryl bromide and boronic acid concentrations, with turnover frequencies reaching up to 67 hours⁻¹ at elevated temperatures [2].

| Boronic Acid Partner | Temperature (°C) | Time (h) | Conversion (%) | TON | TOF (h⁻¹) |

|---|---|---|---|---|---|

| Phenylboronic acid | 70 | 3 | 70 | 157 | 52 [2] |

| 4-Vinylphenylboronic acid | 70 | 3 | 3 | 8 | 3 [2] |

| 4-Carboxyphenylboronic acid | 70 | 3 | 19 | 43 | 15 [2] |

| 4-Fluorophenylboronic acid | 70 | 3 | 59 | 132 | 44 [2] |

Temperature elevation from 70°C to 110°C resulted in significant improvements in reaction rates and conversions across all boronic acid partners tested [2]. The enhanced performance at higher temperatures reflects increased catalyst turnover and more favorable thermodynamics for the transmetallation step [2] [16].

| Boronic Acid Partner | Temperature (°C) | Time (h) | Conversion (%) | TON | TOF (h⁻¹) |

|---|---|---|---|---|---|

| Phenylboronic acid | 110 | 3 | 67 | 149 | 50 [2] |

| 4-Vinylphenylboronic acid | 110 | 3 | 31 | 69 | 23 [2] |

| 4-Carboxyphenylboronic acid | 110 | 3 | 24 | 53 | 18 [2] |

| 4-Fluorophenylboronic acid | 110 | 3 | 90 | 201 | 67 [2] |

Solvent and Base Effects on Coupling Efficiency

Solvent selection profoundly influences the efficiency of Suzuki-Miyaura coupling reactions involving 2-bromo-4-fluorotoluene [2] [16]. Polar aprotic solvents, particularly dimethylformamide and water mixtures, provide optimal reaction environments for these transformations [2]. The biphasic solvent system facilitates both catalyst solubility and effective transmetallation between the palladium complex and organoborane reagent [16].

| Solvent System | Base | Temperature (°C) | Reaction Time (h) | Conversion (%) | Comments |

|---|---|---|---|---|---|

| DMF/H₂O | K₂CO₃ | 110 | 48 | 96 | Optimal for fluorinated substrates [2] |

| Toluene/H₂O (3:1) | Cs₂CO₃ | 100 | 7 | 78 | Good for general coupling [34] |

| THF/H₂O | K₂CO₃ | 80 | 12 | 45 | Lower efficiency [2] |

| DMA | K₂CO₃ | 120 | 24 | 95 | Base-free conditions possible [22] |

| Acetonitrile | KOPh | 100 | 8 | 87 | Weak base for sensitive substrates [20] |

Base selection significantly impacts the transmetallation step in Suzuki-Miyaura coupling reactions [16]. Potassium carbonate demonstrates superior performance compared to other inorganic bases, providing optimal conditions for boronate activation and subsequent transmetallation [2] [16]. The base facilitates the formation of tetracoordinate boronate species, which exhibit enhanced nucleophilicity toward the palladium center [16].

Recent developments in oxidative palladium catalysis have demonstrated the possibility of conducting cross-coupling reactions under base-free conditions [22]. These methodologies utilize molecular oxygen as a reoxidant for palladium(0) species, enabling coupling reactions to proceed without traditional bases [22]. The base-free conditions prevent undesired homocoupling reactions while maintaining high selectivity for the desired cross-coupled products [22].

Kumada-Corriu Cross-Coupling Applications

The Kumada-Corriu cross-coupling reaction represents another valuable application of 2-bromo-4-fluorotoluene in synthetic organic chemistry [12] [17] [19]. This transformation utilizes organomagnesium or organolithium reagents as nucleophilic coupling partners, enabling the formation of carbon-carbon bonds under mild reaction conditions [17] [19]. The reaction mechanism parallels other palladium-catalyzed cross-coupling processes, involving oxidative addition, transmetallation, and reductive elimination steps [19].

Nickel catalysts demonstrate particular effectiveness in Kumada-Corriu coupling reactions, often providing superior performance compared to palladium-based systems [12] [17]. The smaller ionic radius and variable oxidation states of nickel enable efficient coupling with a broader range of organometallic nucleophiles [16]. Recent developments have expanded the scope to include tertiary alkylmagnesium halides and challenging electrophilic partners [17].

The Kumada-Corriu coupling offers several advantages for synthetic applications involving 2-bromo-4-fluorotoluene [17] [19]. The reaction tolerates a wide range of functional groups and proceeds under relatively mild conditions [19]. However, the strong basicity of organometallic reagents limits the compatibility with base-sensitive functional groups [17]. This limitation has driven the development of alternative cross-coupling methodologies such as the Negishi coupling, which employs organozinc reagents with reduced basicity [17].

Catalyst loading optimization studies for Kumada-Corriu coupling reactions reveal typical ranges from 0.1 to 2.0 mol % palladium, corresponding to 175 to 354 parts per million palladium concentration [25]. The most commonly employed precatalysts include bis(dibenzylideneacetone)palladium(0), palladium acetate, and tetrakis(triphenylphosphine)palladium(0) [25]. Ligand selection significantly influences both catalyst activity and selectivity, with bulky phosphine ligands generally providing enhanced performance [25].

Transition metal-mediated activation of 2-bromo-4-fluorotoluene involves sophisticated mechanisms that exploit the unique electronic and steric properties conferred by both bromine and fluorine substituents. The compound serves as a particularly instructive example for understanding how halogen substituents influence catalytic pathways in aromatic systems.

Palladium-Catalyzed Oxidative Addition Mechanisms

The oxidative addition of 2-bromo-4-fluorotoluene to palladium(0) complexes represents the primary activation pathway in most catalytic cycles [2]. The mechanism proceeds through a concerted process involving simultaneous carbon-bromine bond breaking and palladium-carbon bond formation. The presence of the fluorine substituent at the para position relative to the bromine atom significantly enhances the electrophilicity of the aromatic ring, thereby facilitating the oxidative addition step [3].

Kinetic studies reveal that the oxidative addition follows second-order kinetics, first-order in both palladium complex and aryl bromide [4]. The activation energy for this process is typically 14.2-15.8 kcal/mol, which is notably lower than that observed for non-fluorinated toluene derivatives [2]. The fluorine substituent effectively stabilizes the transition state through both inductive and mesomeric effects, with the strong electron-withdrawing character (σI = +0.51) playing a dominant role [5] [6].

Rhodium-Catalyzed Cyclometallation Pathways

Rhodium complexes exhibit distinct activation patterns with 2-bromo-4-fluorotoluene, particularly in cyclometallation reactions where the metal center inserts into carbon-hydrogen bonds ortho to the fluorine substituent [7] [8]. The fluorine atom directs the regioselectivity of carbon-hydrogen activation through both electronic and steric effects. The strong electronegativity of fluorine (3.98 on the Pauling scale) creates a dipole that facilitates the approach of the rhodium center [9].

The cyclometallation process involves a concerted metalation-deprotonation mechanism where the rhodium center coordinates to the aromatic ring while simultaneously activating the carbon-hydrogen bond. The presence of fluorine enhances the acidity of the ortho carbon-hydrogen bond, reducing the activation barrier by approximately 3-5 kcal/mol compared to non-fluorinated systems [10] [11].

Copper-Mediated Coupling Reactions

Copper-catalyzed cross-coupling reactions with 2-bromo-4-fluorotoluene proceed through distinct mechanistic pathways that differ significantly from palladium-based systems [12]. The copper(I) species typically undergoes oxidative addition to form copper(III) intermediates, although the exact mechanism remains subject to ongoing investigation. The fluorine substituent plays a crucial role in stabilizing these high-oxidation-state intermediates through σ-donor interactions [13].

The unique aspect of copper-mediated activation lies in the single-electron transfer processes that can occur alongside traditional two-electron oxidative addition. The fluorine substituent can participate in these processes through its lone pair orbitals, providing additional stabilization to radical intermediates that may form during the catalytic cycle [12].

Halogen Bonding in Catalytic Cycles

Halogen bonding interactions represent a fundamental aspect of catalytic cycles involving 2-bromo-4-fluorotoluene, contributing to substrate pre-organization, catalyst-substrate binding, and transition state stabilization. These non-covalent interactions arise from the anisotropic distribution of electron density around halogen atoms, creating regions of electrophilic character (σ-holes) that can interact with nucleophilic sites [14] [15].

Fluorine-Centered Halogen Bonding

Despite the historical debate regarding fluorine's ability to participate in halogen bonding, recent computational and experimental studies have definitively established that fluorine atoms in 2-bromo-4-fluorotoluene can form significant halogen bonding interactions under appropriate conditions [14]. The fluorine atom, when appropriately activated through coordination to electron-withdrawing groups or metal centers, develops a sufficient σ-hole to engage in directional interactions with nucleophilic partners.

The strength of carbon-fluorine halogen bonds typically ranges from 2.5 to 12.4 kcal/mol, depending on the electronic environment and the nature of the acceptor [14]. In catalytic systems, these interactions contribute to several key processes: substrate pre-organization (2.5-4.8 kcal/mol), catalyst-substrate binding (3.2-5.6 kcal/mol), and metal coordination enhancement (6.8-12.4 kcal/mol). The directional nature of these interactions (predominantly linear) provides specificity that influences both the kinetics and thermodynamics of catalytic transformations.

Bromine-Centered Halogen Bonding

Bromine atoms in 2-bromo-4-fluorotoluene exhibit more pronounced halogen bonding capabilities compared to fluorine, arising from the larger atomic size and greater polarizability of bromine [15]. The σ-hole along the carbon-bromine bond extension can engage in interactions with various nucleophilic sites, including π-systems, nitrogen bases, and oxygen-containing ligands.

The energetic contributions of bromine-centered halogen bonds range from 4.2 to 18.7 kcal/mol, making them particularly significant for catalytic processes. Carbon-bromine interactions with π-systems (4.2-8.1 kcal/mol) facilitate substrate activation, while interactions with nitrogen bases (5.9-9.7 kcal/mol) contribute to catalyst stabilization. The strongest interactions occur with palladium-ligand systems (12.3-18.7 kcal/mol), where the halogen bond directly participates in oxidative addition facilitation.

Cooperative Halogen Bonding Networks

The simultaneous presence of both fluorine and bromine substituents in 2-bromo-4-fluorotoluene enables the formation of cooperative halogen bonding networks that can dramatically enhance catalytic efficiency [15] [16]. These networks involve multiple halogen bonding interactions working in concert to achieve optimal substrate positioning and transition state stabilization.

Computational studies reveal that cooperative halogen bonding networks can provide additional stabilization energies of 5-8 kcal/mol beyond the sum of individual interactions [14]. This cooperative effect arises from the polarization of electron density throughout the aromatic system, which enhances the electrophilic character of both halogen atoms simultaneously. The networks are particularly effective in asymmetric catalytic systems where precise substrate orientation is crucial for enantioselectivity.

Steric and Electronic Effects of Fluorine Substituents

The fluorine substituent in 2-bromo-4-fluorotoluene exerts profound influence on catalytic processes through a combination of steric and electronic effects that are unique among the halogen series. These effects arise from fluorine's exceptional combination of small size (van der Waals radius: 1.35 Å) and high electronegativity (3.98 on the Pauling scale) [17] [18].

Electronic Effects of Fluorine Substitution

The electronic effects of fluorine substitution manifest through both inductive and mesomeric contributions that significantly alter the reactivity of the aromatic ring. The strong inductive effect (σI = +0.51) withdraws electron density from the aromatic system, increasing the electrophilicity of the ring and facilitating electrophilic aromatic substitution reactions [19] [20]. Simultaneously, the mesomeric effect (σR = -0.34) provides moderate π-donation that fine-tunes the electronic distribution [6].

Density functional theory calculations reveal that fluorine substitution stabilizes both the highest occupied molecular orbital and lowest unoccupied molecular orbital by approximately 0.10-0.22 eV and 0.12-0.41 eV, respectively [9] [6]. This stabilization directly impacts the kinetics of electron transfer processes that occur during catalytic cycles, particularly in oxidative addition and reductive elimination steps.

The fluorine substituent also influences the bond dissociation energies of adjacent bonds, with carbon-hydrogen bonds ortho to fluorine being weakened by 2-4 kcal/mol [8] [10]. This effect is particularly important in carbon-hydrogen activation reactions where the fluorine atom directs the regioselectivity of bond cleavage. The enhanced acidity of carbon-hydrogen bonds ortho to fluorine facilitates deprotonation processes that are often rate-determining in catalytic cycles.

Steric Effects and Conformational Control

Despite its small size, fluorine substitution exerts significant steric effects through conformational control mechanisms that influence the three-dimensional arrangement of reactive sites [17] [18]. The fluorine atom's preference for anti-periplanar arrangements with adjacent bonds creates conformational biases that can be exploited for stereoselective catalysis.

The fluorine gauche effect represents a particularly important phenomenon where the presence of fluorine stabilizes gauche conformations through hyperconjugative interactions [17]. In 2-bromo-4-fluorotoluene, this effect influences the relative positioning of the bromine and fluorine substituents, affecting their ability to interact with catalytic centers. The gauche effect can provide conformational control that enhances the selectivity of catalytic transformations by preorganizing substrates in productive conformations.

The minimal steric hindrance imposed by fluorine (due to its small van der Waals radius) allows close approach of catalytic centers while maintaining the electronic benefits of fluorine substitution [18]. This combination of minimal steric interference with maximal electronic effect makes fluorine substitution particularly valuable in catalytic applications where high activity and selectivity are required.

Synergistic Effects in Catalytic Systems

The combination of steric and electronic effects in 2-bromo-4-fluorotoluene creates synergistic influences that enhance catalytic performance beyond the sum of individual contributions [19] [10]. These synergistic effects are particularly evident in transition metal-catalyzed cross-coupling reactions where multiple mechanistic steps must be balanced for optimal performance.

The electronic activation provided by fluorine substitution accelerates oxidative addition steps by lowering activation barriers, while the steric effects facilitate reductive elimination by reducing steric congestion around the metal center [10] [11]. This dual activation leads to enhanced turnover frequencies and improved catalyst stability compared to non-fluorinated systems.

Furthermore, the fluorine substituent can participate in secondary coordination to metal centers, providing additional stabilization to catalytic intermediates [8]. This secondary coordination is particularly important in reactions involving electron-deficient metal centers where additional electron density is beneficial for maintaining catalytic activity.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant